1,3-Dioxolan-2-one-d4
Overview
Description
1,3-Dioxolan-2-one-d4 is a deuterated derivative of 1,3-Dioxolan-2-one, a cyclic carbonate. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C3D4O3, and it has a molecular weight of 92.09 g/mol . This compound is often used in scientific research due to its unique properties imparted by the presence of deuterium.
Preparation Methods
1,3-Dioxolan-2-one-d4 can be synthesized through the reaction of deuterated ethylene glycol with phosgene or its derivatives under controlled conditions. The reaction typically involves the use of a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,3-Dioxolan-2-one-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water under specific conditions.
Reduction: Reduction reactions can convert it into ethylene glycol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the deuterium atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .
Scientific Research Applications
1,3-Dioxolan-2-one-d4 is widely used in scientific research, particularly in the fields of chemistry and materials science. Its applications include:
Proteomics Research: Used as a biochemical tool in the study of protein structures and functions.
Polymer Synthesis: Acts as a monomer in the production of biodegradable polymers such as polylactic acid.
Isotopic Labeling: Utilized in nuclear magnetic resonance (NMR) spectroscopy for studying reaction mechanisms and molecular interactions.
Mechanism of Action
The mechanism of action of 1,3-Dioxolan-2-one-d4 involves its interaction with various molecular targets through its cyclic carbonate structure. In polymerization reactions, it acts as a monomer that undergoes ring-opening polymerization to form long polymer chains. The presence of deuterium atoms can influence the reaction kinetics and stability of the resulting polymers. In substitution reactions, the deuterium atoms can be replaced by other nucleophiles, leading to the formation of new compounds .
Comparison with Similar Compounds
1,3-Dioxolan-2-one-d4 is similar to other cyclic carbonates such as:
1,3-Dioxolan-2-one: The non-deuterated form, which has similar chemical properties but different isotopic composition.
1,3-Dioxane: A six-membered cyclic ether with different reactivity and stability.
Ethylene Carbonate: Another cyclic carbonate used in similar applications but with different physical properties. The uniqueness of this compound lies in its deuterium content, which imparts distinct isotopic effects that can be advantageous in specific research applications.
Properties
IUPAC Name |
4,4,5,5-tetradeuterio-1,3-dioxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3/c4-3-5-1-2-6-3/h1-2H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTRUDSVKNLOMY-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)O1)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661940 | |
Record name | (~2~H_4_)-1,3-Dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362049-63-6 | |
Record name | 1,3-Dioxolan-2-one-4,4,5,5-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362049-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (~2~H_4_)-1,3-Dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 362049-63-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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